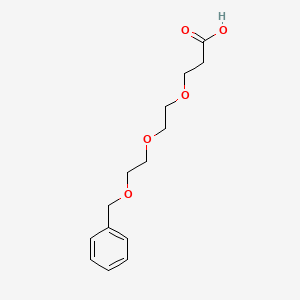

Benzyl-PEG3-acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzyl-PEG3-acid is an organic compound with the molecular formula C14H20O5 It is characterized by the presence of a benzyloxy group attached to a propanoic acid backbone through a series of ethoxy linkages

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-PEG3-acid typically involves the reaction of benzyloxyethanol with ethylene oxide to form 2-(2-(benzyloxy)ethoxy)ethanol. This intermediate is then reacted with 3-chloropropanoic acid under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl-PEG3-acid can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The ethoxy linkages can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

Oxidation: Benzoic acid derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Various substituted ethoxy derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Role as a Linker in PROTACs

Benzyl-PEG3-acid is primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules designed to induce the targeted degradation of specific proteins by the ubiquitin-proteasome system. The compound connects two distinct ligands: one targeting an E3 ubiquitin ligase and the other binding to the target protein, facilitating their proximity and subsequent ubiquitination.

Drug Delivery Systems

The compound enhances the solubility and bioavailability of therapeutic agents, making it valuable in developing targeted therapies, particularly in oncology. Its ability to encapsulate drugs improves their pharmacokinetic properties, allowing for more effective treatments.

Study of Protein-Protein Interactions

This compound is instrumental in investigating protein-protein interactions and degradation pathways. Its PEG component contributes to low immunogenicity and prolongs circulation time in biological systems, making it suitable for in vivo studies.

Industrial Applications

In addition to its biomedical uses, this compound finds applications in producing high-performance materials and polymers due to its ability to form stable amide bonds.

Cancer Therapeutics

Research indicates that PROTACs incorporating this compound effectively degrade oncogenic proteins, demonstrating potential for novel cancer treatments. A study published in EBioMedicine highlighted how these compounds selectively target proteins involved in tumorigenesis.

Antiviral Activity

Ongoing studies are exploring the application of this compound in degrading viral proteins, which could lead to new antiviral therapies. Preliminary results suggest promising pathways for combating viral infections through targeted protein degradation.

Antimicrobial Applications

The unique properties of this compound may also be leveraged for developing antimicrobial agents through targeted protein degradation strategies. Research is currently investigating its efficacy against various bacterial strains.

Wirkmechanismus

The mechanism of action of Benzyl-PEG3-acid involves its interaction with molecular targets through its functional groups. The benzyloxy group can engage in π-π interactions with aromatic residues in proteins, while the ethoxy linkages provide flexibility and solubility. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological targets, facilitating its binding and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(2-(Benzyloxy)ethoxy)propanoic acid

- 3-(4-Ethoxy-3-methoxyphenyl)propanoic acid

- 3-(4-Benzyloxy-3-methoxyphenyl)propanoic acid

Uniqueness

Benzyl-PEG3-acid is unique due to its extended ethoxy chain, which imparts distinct solubility and reactivity properties compared to its analogs

Biologische Aktivität

Benzyl-PEG3-acid, a compound with the CAS number 127457-63-0, is primarily recognized for its role as a PEG-based linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound facilitates targeted protein degradation through the ubiquitin-proteasome system, making it a significant tool in drug development and therapeutic applications.

- Molecular Formula : C₁₄H₂₀O₅

- Molecular Weight : 268.306 g/mol

- Exact Mass : 268.131 g/mol

- Polar Surface Area (PSA) : 64.99 Ų

- LogP : 1.711

These properties indicate that this compound is relatively hydrophilic due to the presence of the PEG moiety, which enhances its solubility and facilitates interactions with biological systems.

This compound serves as a linker in PROTACs, which are bifunctional molecules designed to induce targeted degradation of specific proteins. The mechanism involves:

- Binding to E3 Ubiquitin Ligase : One end of the PROTAC binds to an E3 ligase, which is responsible for tagging proteins for degradation.

- Target Protein Recognition : The other end binds to the target protein that needs to be degraded.

- Ubiquitination and Degradation : This dual binding leads to ubiquitination of the target protein, marking it for destruction by the proteasome.

This process allows for selective degradation of proteins implicated in various diseases, including cancer.

In Vitro Studies

Research indicates that this compound-based PROTACs have demonstrated efficacy in degrading various oncogenic proteins in vitro. For instance:

- Targeted Degradation : Studies have shown that PROTACs utilizing this compound can effectively degrade proteins such as BRD4, which is involved in transcriptional regulation and has been implicated in several cancers .

Case Studies

- BRD4 Degradation :

- Targeting Oncogenic Proteins :

Comparative Analysis of PROTACs with Different Linkers

| Linker Type | Target Protein | Efficacy (Degradation Rate) | Reference |

|---|---|---|---|

| This compound | BRD4 | High | |

| VH032 | Various | Moderate | |

| PEG2 | Various | Low |

This table illustrates how different linkers impact the efficacy of PROTACs, with this compound showing superior performance in certain applications.

Eigenschaften

IUPAC Name |

3-[2-(2-phenylmethoxyethoxy)ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O5/c15-14(16)6-7-17-8-9-18-10-11-19-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCNCDLBZNNIXAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCCOCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.